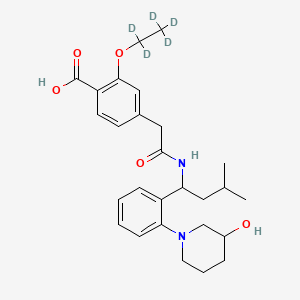

3'-Hydroxy Repaglinide-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMAZJVHPAVADF-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 3'-Hydroxy Repaglinide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy Repaglinide-d5 is the deuterated analog of a significant metabolite of Repaglinide (B1680517), an oral antidiabetic drug used in the management of type 2 diabetes. As a stable isotope-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of the corresponding non-deuterated metabolite in biological matrices by mass spectrometry. The deuterium (B1214612) labeling on the ethoxy group provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for analytical applications.

A critical consideration in the study of Repaglinide metabolism is the structural identity of its hydroxylated metabolites. While 3'-Hydroxy Repaglinide has been commercially available and referenced as a primary metabolite, recent research suggests a structural misassignment. A 2025 study by Cui et al. has provided evidence that the major metabolite formed by the cytochrome P450 enzyme CYP2C8 is, in fact, 4'-Hydroxy Repaglinide[1][2]. This guide focuses on the synthesis and characterization of the commercially available this compound standard, which remains a valuable tool for researchers, particularly for comparative studies and as a reference in the analysis of Repaglinide metabolism.

This technical guide provides a proposed synthetic pathway for this compound, based on established chemical principles and the availability of key precursors. It also presents a summary of its characterization data and a typical analytical workflow.

Proposed Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into the preparation of three key intermediates: the deuterated aromatic core, the chiral hydroxylated piperidine (B6355638) moiety, and the isobutylphenylamine side chain. These intermediates are then coupled to yield the final product.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Deuterated Aromatic Core

-

Williamson Ether Synthesis: 3-Hydroxy-4-(methoxycarbonyl)phenylacetic acid is dissolved in an anhydrous polar aprotic solvent such as DMF. A strong base like sodium hydride is added to form the alkoxide. Iodoethane-d5 is then added to the reaction mixture, which is stirred at room temperature to yield Methyl 2-(ethoxy-d5)-4-(2-methoxy-2-oxoethyl)benzoate[3].

-

Hydrolysis: The resulting diester is then subjected to selective hydrolysis, typically using a mild base like lithium hydroxide (B78521) in a mixture of THF and water, to hydrolyze the methyl ester of the phenylacetic acid moiety, yielding 2-(ethoxy-d5)-4-(methoxycarbonyl)phenylacetic acid.

Step 2: Synthesis of the Amine Side Chain

The synthesis of the (S)-N-(1-(2-aminophenyl)-3-methylbutyl)amine intermediate can be achieved through various established methods in medicinal chemistry, often involving reductive amination or amide coupling reactions starting from commercially available chiral precursors.

Step 3: Coupling and Final Assembly

-

Amide Coupling: The deuterated aromatic acid from Step 1 is coupled with the amine side chain from Step 2 using standard peptide coupling reagents such as HATU or EDC/HOBt in a suitable solvent like DMF.

-

Piperidine Ring Introduction: The intermediate from the previous step is then coupled with (S)-1-Boc-3-hydroxypiperidine after deprotection of the Boc group. This key chiral intermediate can be synthesized via asymmetric reduction of N-Boc-3-piperidone[4][5].

-

Final Hydrolysis: The final step involves the hydrolysis of the remaining methyl ester on the aromatic ring to yield the carboxylic acid of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following is a typical analytical workflow.

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized compounds.

Quantitative Data Summary

The following tables summarize the key analytical data for this compound and its non-deuterated analog.

Table 1: Physicochemical Properties

| Property | 3'-Hydroxy Repaglinide | This compound |

| CAS Number | 874908-14-2[6][7][8] | 1352792-15-4[9][10] |

| Molecular Formula | C₂₇H₃₆N₂O₅[6][8] | C₂₇H₃₁D₅N₂O₅[9][10] |

| Molecular Weight | 468.59 g/mol [6][7][8] | 473.62 g/mol [9] |

| Appearance | White to off-white solid[7] | Solid |

Table 2: Spectroscopic and Chromatographic Data

| Analysis Type | 3'-Hydroxy Repaglinide | This compound |

| ¹H NMR | Data available from suppliers[7] | Data available from suppliers[10] |

| LC-MS | Data available from suppliers[7] | Data available from suppliers[10] |

| RP-HPLC | Data available from suppliers[7] | Data available from suppliers[10] |

| Purity (Typical) | >95% (HPLC)[6] | >99% (isotopic purity) |

Detailed Methodologies for Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection. A C18 column is commonly used with a gradient elution of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The mass spectrum of the deuterated compound will show a mass shift of +5 amu compared to the non-deuterated standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure. In the spectrum of this compound, the signals corresponding to the ethoxy group protons will be absent, confirming the location of the deuterium labels. ¹³C NMR can also be used for further structural confirmation.

Conclusion

The synthesis and characterization of this compound are crucial for its application as an internal standard in metabolic research. While the synthetic route presented here is a proposed pathway, it is based on robust and well-established chemical reactions. The characterization of the final product using a combination of chromatographic and spectroscopic techniques is essential to ensure its quality and reliability for quantitative analytical studies. The evolving understanding of Repaglinide metabolism, particularly the structural identity of its primary metabolites, underscores the importance of having well-characterized standards like this compound for accurate and reliable research in drug development and clinical pharmacology.

References

- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. 3’-Hydroxy Repaglinide (Mixture of Diastereomers) [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Repaglinide Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the major metabolites of repaglinide (B1680517) and their deuterated analogues. The information presented herein is intended to support research and development efforts in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction to Repaglinide and its Metabolism

Repaglinide is an oral antidiabetic drug belonging to the meglitinide (B1211023) class.[1][2] It is used for the management of type 2 diabetes mellitus.[2] Repaglinide lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][3] The mechanism of action involves the closure of ATP-dependent potassium channels in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[3][4]

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][5][6] This metabolic activity results in the formation of several metabolites, the most significant of which are the M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylated on the piperidine (B6355638) ring) metabolites.[5] These metabolites are pharmacologically inactive and are primarily excreted in the feces via bile.[1][7]

The use of deuterium-labeled compounds in pharmaceutical research has gained significant traction. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can alter the physicochemical properties of a molecule and influence its metabolic fate.[8] This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[8] Understanding the physicochemical properties of these deuterated metabolites is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Physicochemical Properties of Repaglinide and its Metabolites

Table 1: Physicochemical Properties of Repaglinide

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆N₂O₄ | [9] |

| Molecular Weight | 452.59 g/mol | [9] |

| pKa (acidic) | 4.16 - 4.2 | [6][10][11] |

| pKa (basic) | 6.0 - 6.01 | [6][10][11] |

| logP | 3.97 - 5.9 | [9][10][11] |

| Aqueous Solubility | 34 µg/mL at 37°C | [10] |

Table 2: Predicted Physicochemical Properties of Non-Deuterated Repaglinide Metabolites

| Metabolite | Predicted pKa (acidic) | Predicted pKa (basic) | Predicted logP | Predicted Aqueous Solubility |

| M1 (Aromatic Amine) | ~4.0 | ~5.8 | ~3.5 | Increased |

| M2 (Dicarboxylic Acid) | ~3.8, ~4.5 | ~5.9 | ~2.0 | Significantly Increased |

| M4 (Hydroxylated) | ~4.1 | ~6.0 | ~3.2 | Increased |

Disclaimer: The values for the metabolites are computationally predicted and should be confirmed by experimental data.

Table 3: Inferred Physicochemical Properties of Deuterated Repaglinide Metabolites

| Deuterated Metabolite | Inferred pKa | Inferred logP | Inferred Aqueous Solubility | Rationale for Inference |

| Deuterated M1 | Slightly higher than M1 | Slightly lower than M1 | Potentially slightly increased | Deuteration can slightly increase pKa and decrease lipophilicity. |

| Deuterated M2 | Slightly higher than M2 | Slightly lower than M2 | Potentially slightly increased | Similar to deuterated M1, with the effect being more pronounced due to the presence of two acidic groups. |

| Deuterated M4 | Slightly higher than M4 | Slightly lower than M4 | Potentially slightly increased | Similar to deuterated M1. |

Signaling and Metabolic Pathways

Repaglinide Signaling Pathway for Insulin Secretion

The following diagram illustrates the mechanism by which repaglinide stimulates insulin secretion from pancreatic β-cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Repaglinide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Repaglinide? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]

An In-Depth Technical Guide on the Role of 4'-Hydroxy Repaglinide and its Deuterated Analog in CYP2C8 Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the role of Repaglinide (B1680517) and its metabolites in the context of Cytochrome P450 2C8 (CYP2C8) inhibition studies. A critical clarification is made regarding the primary CYP2C8-mediated metabolite, now definitively identified as 4'-Hydroxy Repaglinide. The function of deuterated analogs, such as 3'-Hydroxy Repaglinide-d5, as indispensable tools in bioanalysis is also elucidated.

Introduction: Correcting the Record on Repaglinide Metabolism

Repaglinide, an insulin (B600854) secretagogue for the treatment of type 2 diabetes, is extensively metabolized in the liver, primarily by CYP2C8 and CYP3A4.[1][2] For years, the major metabolite formed by CYP2C8 was referred to as 3'-hydroxyrepaglinide. However, recent, definitive structural analysis using high-resolution mass spectrometry and 2D NMR spectroscopy has unequivocally identified the site of hydroxylation on the piperidine (B6355638) ring to be the 4-position.[3] Therefore, the correct nomenclature for this key metabolite is 4'-Hydroxy Repaglinide (also referred to as M4).[1][3]

This distinction is critical as the formation of 4'-Hydroxy Repaglinide is a recommended in vitro and in vivo marker reaction for assessing CYP2C8 activity and inhibition.[3] Understanding the precise metabolic pathway is fundamental for accurate drug-drug interaction (DDI) predictions and for the correct application of analytical reagents in these studies.

The deuterated compound, this compound, despite its name reflecting the older nomenclature, serves as a crucial analytical tool. It is not an inhibitor of CYP2C8 but is used as an internal standard for the accurate quantification of the 4'-Hydroxy Repaglinide metabolite in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Repaglinide Metabolic Pathways

Repaglinide undergoes extensive oxidative metabolism, with CYP2C8 and CYP3A4 being the principal enzymes involved.[1][2] The major metabolic pathways are summarized below:

-

CYP2C8-mediated Hydroxylation: CYP2C8 is the primary enzyme responsible for the formation of 4'-Hydroxy Repaglinide (M4) through hydroxylation on the piperidine ring.[1][3] This pathway is a sensitive and specific marker for CYP2C8 activity.

-

CYP3A4-mediated Metabolism: CYP3A4 primarily catalyzes the formation of the aromatic amine metabolite M1 and the oxidized dicarboxylic acid M2.[1][4]

-

Dual Contribution: Both enzymes can contribute to the formation of some metabolites, but the pathways leading to M4 (by CYP2C8) and M1/M2 (by CYP3A4) are the most distinct and are used for reaction phenotyping.[1]

Primary metabolic pathways of Repaglinide.

Quantitative Data on CYP2C8 Inhibition using Repaglinide

The following table summarizes in vitro inhibition data for known CYP2C8 inhibitors on Repaglinide metabolism. These studies typically measure the depletion of the parent drug, Repaglinide, as a composite measure of inhibition of both CYP2C8 and CYP3A4 pathways.

| Inhibitor | Parameter | Value (µM) | Experimental System | Substrate | Reference |

| Trimethoprim (B1683648) | IC50 | 129 | Human Liver Microsomes | Repaglinide (220 nM) | [5] |

| Quercetin | Ki | 24.2 | Human Liver Microsomes | Repaglinide | [6] |

| Bezafibrate | IC50 | 37.7 | Human Liver Microsomes | Repaglinide | [1] |

| Gemfibrozil | IC50 | 111 | Human Liver Microsomes | Repaglinide | [1] |

| Fenofibrate | IC50 | 164 | Human Liver Microsomes | Repaglinide | [1] |

| Rifampicin (B610482) | IC50 | 13.7 | Human Liver Microsomes | Repaglinide | [1] |

Detailed Experimental Protocol: In Vitro CYP2C8 Inhibition Assay

This protocol describes a typical in vitro experiment to determine the inhibitory potential of a test compound on CYP2C8-mediated Repaglinide metabolism using human liver microsomes (HLM).

Materials and Reagents

-

Repaglinide (Substrate)

-

4'-Hydroxy Repaglinide (Metabolite standard)

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test Inhibitor (e.g., Gemfibrozil, Trimethoprim)

-

Acetonitrile (B52724) (ACN) with 0.1% Formic Acid (Stopping Solution)

-

Water, HPLC-grade

-

Methanol, HPLC-grade

Experimental Workflow

Workflow for a CYP2C8 inhibition assay.

Step-by-Step Procedure

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, add potassium phosphate buffer (pH 7.4).

-

Add a solution of the test inhibitor at various concentrations (typically a serial dilution). For the control wells, add the vehicle solvent.

-

Add the pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Initiation of the Reaction:

-

Add Repaglinide solution to all wells. The final concentration should be at or below its Km for CYP2C8 to ensure sensitivity to competitive inhibitors.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range for metabolite formation. Gentle shaking is recommended.

-

-

Termination of the Reaction:

-

Stop the reaction by adding a sufficient volume (e.g., 2-3 times the incubation volume) of ice-cold acetonitrile containing the internal standard, this compound.

-

-

Sample Preparation for Analysis:

-

Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated microsomal proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: The instrument is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Specific parent-to-daughter ion transitions for 4'-Hydroxy Repaglinide and the internal standard (this compound) are monitored for quantification.

-

Quantification: The peak area ratio of the analyte (4'-Hydroxy Repaglinide) to the internal standard is calculated. This ratio is then used to determine the concentration of the metabolite formed based on a standard curve.

Data Analysis

-

The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the control (vehicle) wells.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The study of CYP2C8 inhibition is a critical component of drug development to predict potential drug-drug interactions. The use of Repaglinide as a probe substrate is well-established, but it is imperative for researchers to use the correct nomenclature of 4'-Hydroxy Repaglinide for its primary CYP2C8-mediated metabolite. Furthermore, the role of deuterated analogs like This compound should be correctly understood as analytical internal standards, not as modulators of enzyme activity. Adherence to precise experimental protocols and accurate data interpretation, grounded in the correct metabolic pathways, is essential for generating reliable and translatable results in drug safety assessment.

References

- 1. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The CYP2C8 inhibitor trimethoprim increases the plasma concentrations of repaglinide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Repaglinide and its Hydroxylated Metabolite in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of the anti-diabetic agent repaglinide (B1680517) and its primary hydroxylated metabolite. It details the metabolic pathways, summarizes key pharmacokinetic parameters in rodent models, and outlines the rigorous experimental and bioanalytical protocols used for their determination. This document is intended to serve as a core resource for professionals involved in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: Repaglinide and its Metabolism

Repaglinide is a fast-acting oral hypoglycemic agent used in the management of type 2 diabetes. It stimulates insulin (B600854) secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The disposition of repaglinide is characterized by rapid absorption and extensive hepatic metabolism, primarily through oxidative biotransformation.[1]

The metabolism of repaglinide is principally catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] These enzymes are responsible for the formation of several metabolites, including an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated species (M4).[1] While early literature often referred to the primary hydroxylated metabolite as 3'-hydroxy repaglinide, recent definitive spectroscopic analysis has identified the major CYP2C8-mediated metabolite as 4'-hydroxy repaglinide .[2] For clarity, this guide will refer to the hydroxylated metabolite based on this updated structural information. The deuterated compound, 3'-Hydroxy Repaglinide-d5 , serves as a critical internal standard for the accurate bioanalysis of this metabolite.

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive phase I metabolism in the liver. The two primary cytochrome P450 enzymes involved, CYP3A4 and CYP2C8, produce distinct major metabolites. CYP2C8 is primarily responsible for the hydroxylation of the piperidine (B6355638) ring to form 4'-hydroxy repaglinide (M4), while CYP3A4 catalyzes the formation of the M1 and M2 metabolites.[1]

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetics of Repaglinide in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| 0.4 | 297 ± 103 | 0.33 - 0.75 | Not Reported | [3] |

| 0.5 | 105.1 ± 30 | Not Reported | Not Reported | [4] |

| 0.5 | Not Reported | Not Reported | 473.6 ± 79.5 | [4] |

Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetics of Repaglinide in Rats (Intravenous Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| 0.2 | Not Reported | Not Reported | 266.8 ± 31.9 | [5] |

| 0.4 | Not Reported | Not Reported | 557.1 ± 72.4 | [3] |

Data are presented as mean ± standard deviation where available.

Experimental Protocols

A standardized preclinical pharmacokinetic study of repaglinide involves several key stages, from animal preparation to bioanalytical quantification. The following protocols are synthesized from established methodologies.

In Vivo Pharmacokinetic Study Workflow

The typical workflow for a preclinical pharmacokinetic study in rats is depicted below. This process ensures humane animal handling, accurate dosing, systematic sample collection, and robust data generation.

Detailed Methodologies

Animals:

-

Species: Male Sprague-Dawley rats are commonly used.[5]

-

Acclimatization: Animals are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

Preparation: Prior to dosing, rats are typically fasted overnight (approximately 12 hours) and may undergo cannulation of the femoral artery or vein for serial blood sampling.[3]

Drug Administration:

-

Oral (p.o.): Repaglinide is dissolved in a suitable vehicle (e.g., distilled water, or a mixture of DMSO, ethanol, polyethylene (B3416737) glycol 400, and saline) and administered via intragastric gavage using a feeding tube.[3][5]

-

Intravenous (i.v.): For intravenous studies, repaglinide is dissolved in a saline solution and injected through the femoral vein.[5]

Blood Sampling:

-

Method: Blood samples (approximately 300 µL) are collected via the cannulated femoral artery at predetermined time points.[3]

-

Schedule: A typical serial sampling schedule for an oral study includes time points such as 0, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.[3]

-

Processing: Blood samples are immediately transferred into heparinized tubes and centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis.[3]

Bioanalytical Method: LC-MS/MS

The simultaneous quantification of repaglinide and its metabolites in plasma is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation (Protein Precipitation):

-

An aliquot of plasma (e.g., 50 µL) is transferred to a microcentrifuge tube.[6]

-

An internal standard (IS) solution is added. For the analysis of the hydroxylated metabolite, This compound is used. For the parent drug, a structurally unrelated compound or a deuterated version like Repaglinide-d5 can be employed.

-

A precipitating agent, typically cold acetonitrile, is added to the plasma sample.[6]

-

The sample is vortex-mixed and then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Representative):

-

Chromatographic Column: A reverse-phase C18 column (e.g., Chromolith RP-18e) is typically used for separation.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.[6]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in the positive ion, multiple reaction monitoring (MRM) mode.[6]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.

Conclusion

This technical guide has detailed the metabolic pathways and preclinical pharmacokinetic profile of repaglinide, with a focus on rodent models. While robust data exists for the parent compound, a notable gap in the public literature is the absence of in vivo pharmacokinetic data for its primary hydroxylated metabolite, 4'-hydroxy repaglinide. The experimental and bioanalytical methodologies outlined herein, particularly the use of stable isotope-labeled internal standards like this compound, provide a framework for conducting rigorous preclinical studies to further elucidate the complete disposition of repaglinide and its metabolites. Future research should aim to quantify the in vivo exposure of major metabolites to fully understand their contribution to the overall pharmacology and safety profile of repaglinide.

References

- 1. ClinPGx [clinpgx.org]

- 2. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered pharmacokinetics and pharmacodynamics of repaglinide by ritonavir in rats with healthy, diabetic and impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Fluvastatin on the Pharmacokinetics of Repaglinide: Possible Role of CYP3A4 and P-glycoprotein Inhibition by Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Repaglinide: A Technical Guide Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic profile of the anti-diabetic drug repaglinide (B1680517), with a specific focus on the application of stable isotope labeling techniques. By leveraging the power of stable isotopes, researchers can achieve more precise and comprehensive insights into the biotransformation of repaglinide, aiding in drug development and safety assessment. This document provides a compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Introduction to Repaglinide Metabolism

Repaglinide is a short-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes.[1] It is rapidly absorbed and extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[2] Understanding its metabolic pathways is crucial for predicting drug-drug interactions, assessing inter-individual variability in response, and ensuring patient safety. Stable isotope labeling has emerged as a powerful tool in drug metabolism studies, offering a non-radioactive method to trace the fate of a drug and its metabolites.[3] By replacing one or more atoms of a drug molecule with a stable heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry.[3]

Metabolic Pathways of Repaglinide

The primary routes of repaglinide metabolism involve oxidation and glucuronidation. The main oxidative metabolites are formed through the action of cytochrome P450 enzymes, predominantly CYP2C8 and CYP3A4.[4][5]

The key metabolites of repaglinide are:

-

M1: An aromatic amine formed via oxidative dealkylation, primarily by CYP3A4.[4]

-

M2: An oxidized dicarboxylic acid, which is a major metabolite in humans, with its formation involving aldehyde dehydrogenase.[6]

-

M4: Formed by hydroxylation on the piperidine (B6355638) ring, this is a major metabolite generated by CYP2C8.[4]

-

Repaglinide Acyl Glucuronide (M7): A direct conjugate of repaglinide.[1]

These metabolites are largely inactive and are primarily excreted in the feces via bile.[1]

Visualizing the Metabolic Pathway

The following diagram illustrates the main metabolic pathways of repaglinide.

Quantitative Analysis of Repaglinide Metabolism

The following tables summarize the quantitative data on the in vitro metabolism of repaglinide, collated from various studies. These values can vary depending on the experimental system and conditions.

Table 1: In Vitro Metabolism of Repaglinide in Human Liver Microsomes

| Metabolite | Formation Rate (pmol/min/mg protein) | Contributing Enzyme(s) | Reference |

| M1 | Variable | CYP3A4 | [4] |

| M4 | Variable | CYP2C8 | [4] |

Note: Formation rates for M1 and M4 show significant inter-individual variability.

Table 2: Kinetic Parameters for Repaglinide Metabolite Formation in Recombinant Human CYP Enzymes

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| rCYP2C8 | M4 | ~2.3 | ~300.8 (in HLM) | [7] |

| rCYP3A4 | M1 | ~13.2 | ~958.2 (in HLM) | [7] |

Note: Vmax values are reported from human liver microsome (HLM) studies and may differ in recombinant systems.

Table 3: Relative Contribution of Metabolic Pathways in Different In Vitro Systems

| In Vitro System | CYP2C8 Contribution (%) | CYP3A4 Contribution (%) | Glucuronidation (%) | Reference |

| Human Hepatocytes | <50 | <50 | 2-20 | [6] |

| Human Liver S9 | <50 | <50 | 2-20 | [6] |

| Human Liver Microsomes | <50 | <50 | 2-20 | [6] |

Experimental Protocols for Stable Isotope-Based Repaglinide Metabolism Studies

This section outlines a general experimental workflow for investigating the metabolic profile of repaglinide using stable isotope labeling.

Synthesis of Stable Isotope-Labeled Repaglinide

The synthesis of a stable isotope-labeled version of repaglinide, for instance, deuterium-labeled repaglinide (d-repaglinide), is the first critical step. This can be achieved through various methods, including hydrogen-deuterium exchange reactions on the parent molecule or a late-stage intermediate.[8] For example, deuterium can be introduced at positions less likely to be metabolically active to avoid kinetic isotope effects that could alter the metabolic profile. Commercially available deuterium-labeled precursors can also be utilized in a multi-step synthesis.[9] A common approach is the reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄).[9]

In Vitro Incubation

Objective: To identify and quantify the metabolites of repaglinide formed by liver enzymes.

Materials:

-

Stable isotope-labeled repaglinide (e.g., d-repaglinide)

-

Unlabeled repaglinide

-

Human liver microsomes (HLM) or cryopreserved human hepatocytes

-

NADPH regenerating system (for HLM)

-

Phosphate (B84403) buffer

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound or a different isotopologue of repaglinide)

Protocol:

-

Prepare incubation mixtures containing HLM or hepatocytes in phosphate buffer.

-

Add a known concentration of stable isotope-labeled repaglinide to the incubation mixtures.

-

For HLM, initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Add the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

Sample Analysis by LC-MS/MS

Objective: To separate, detect, and quantify repaglinide and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

LC Parameters (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Repaglinide (unlabeled): e.g., m/z 453.3 -> 162.2[10]

-

d-Repaglinide: Determined based on the mass shift from deuterium labeling.

-

Metabolites: Predicted m/z values for the labeled and unlabeled metabolites are monitored. For example, for M4 (hydroxylation), the mass would increase by 16 Da.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for a stable isotope-based drug metabolism study.

Logical Relationship in Metabolite Identification

The use of stable isotopes provides a clear logical framework for the identification of drug metabolites. The mass spectrometer is programmed to look for pairs of peaks with a specific mass difference corresponding to the mass of the incorporated isotope(s).

Visualization of the Logical Relationship

The following diagram illustrates the logical relationship between the administration of a labeled drug and the detection of its metabolites.

Conclusion

The use of stable isotopes offers a robust and precise methodology for elucidating the metabolic profile of repaglinide. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute studies aimed at comprehensively characterizing the biotransformation of this important anti-diabetic agent. The detailed protocols and quantitative data presented herein serve as a valuable resource for advancing our knowledge of repaglinide's metabolism, ultimately contributing to its safer and more effective use in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hwb.gov.in [hwb.gov.in]

- 9. boa.unimib.it [boa.unimib.it]

- 10. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]

In Vitro Metabolism of Repaglinide to its 4'-Hydroxy Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the anti-diabetic drug repaglinide (B1680517), with a specific focus on its hydroxylation to the 4'-hydroxy metabolite. The document details the enzymatic pathways involved, presents quantitative kinetic data, and offers comprehensive experimental protocols for studying these metabolic processes.

Introduction to Repaglinide Metabolism

Repaglinide is a short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, used for the management of type 2 diabetes. It is rapidly and extensively metabolized in the liver, primarily through oxidation and glucuronidation, before excretion.[1][2] The main metabolic pathways are mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4.[2][3]

The major metabolites of repaglinide include:

-

M2 (oxidized dicarboxylic acid): Also predominantly formed by CYP3A4.[2]

-

M4 (4'-hydroxyrepaglinide): This metabolite, resulting from the hydroxylation of the piperidine (B6355638) ring, is a key product of CYP2C8 activity.[2][3] It is important to note that this metabolite was previously misidentified as 3'-hydroxyrepaglinide.

-

M7 (acyl glucuronide): Formed by direct glucuronidation.

None of these metabolites exhibit clinically significant hypoglycemic activity.[2] Understanding the in vitro metabolism of repaglinide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.

Quantitative Metabolic Data

The following table summarizes the available quantitative kinetic parameters for the in vitro metabolism of repaglinide in human liver microsomes (HLM).

| Parameter | Value | In Vitro System | Primary Enzyme(s) | Reference |

| Overall Repaglinide Metabolism | ||||

| Vmax (pmol/min/mg protein) | 2850 ± 417 | HLM | CYP2C8, CYP3A4 | [1] |

| Km (μM) | 42.8 ± 16.7 | HLM | CYP2C8, CYP3A4 | [1] |

| Metabolite Formation Rates in HLM (from a panel of 12 donors) | ||||

| M1 Formation (pmol/min/mg protein) | 100 - 1110 | HLM | CYP3A4 | [3] |

| M2 Formation (pmol/min/mg protein) | 0 - 190 | HLM | CYP3A4 | [3] |

| M4 Formation (pmol/min/mg protein) | 160 - 880 | HLM | CYP2C8 | [3] |

| M4 (4'-hydroxyrepaglinide) Formation Kinetics | ||||

| Km (μM) | 10.2 | HLM | CYP2C8 | |

| Km (μM) | 5.4 | Recombinant CYP2C8 | CYP2C8 |

Experimental Protocols

This section outlines a detailed methodology for a typical in vitro experiment to assess the metabolism of repaglinide in human liver microsomes (HLM), followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

In Vitro Incubation for Repaglinide Metabolism

Objective: To determine the rate of formation of repaglinide metabolites in the presence of human liver microsomes.

Materials:

-

Repaglinide

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

-

In separate microcentrifuge tubes, add the required volume of HLM (to achieve a final protein concentration of 0.2-0.5 mg/mL).

-

Add the master mix to the tubes containing HLM.

-

-

Pre-incubation:

-

Pre-incubate the HLM and buffer/NADPH mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding repaglinide (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture. The final substrate concentration will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the Km value should be used).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking. The incubation time should be optimized to ensure linear metabolite formation (typically 0-60 minutes).

-

-

Termination of Reaction:

-

At predetermined time points, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This step also serves to precipitate the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for HPLC-MS/MS analysis.

-

-

Controls:

-

Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.

-

Include control incubations without HLM to ensure that any observed metabolism is enzyme-mediated.

-

HPLC-MS/MS Analysis of Repaglinide and its Metabolites

Objective: To separate and quantify repaglinide and its metabolites from the in vitro incubation samples.

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the parent drug from its metabolites (e.g., starting with a low percentage of mobile phase B and increasing it over the run).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Repaglinide: m/z 453.3 → 162.2

-

4'-hydroxyrepaglinide (M4): m/z 469.3 → 162.2 (Note: The exact m/z will depend on the specific structure and fragmentation, this is an illustrative example).

-

M1: (Specific m/z to be determined based on its structure).

-

M2: (Specific m/z to be determined based on its structure).

-

-

Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

Data Analysis:

-

Quantify the concentrations of repaglinide and its metabolites by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of the analytes.

Visualizations

Metabolic Pathway of Repaglinide

Caption: Metabolic pathway of repaglinide.

Experimental Workflow for In Vitro Metabolism Study

Caption: Experimental workflow for in vitro repaglinide metabolism.

Signaling Pathway of Repaglinide-Induced Insulin Secretion

Caption: Signaling pathway of repaglinide-induced insulin secretion.

References

- 1. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 3'-Hydroxy Repaglinide-d5: A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3'-Hydroxy Repaglinide-d5, a deuterated metabolite of the anti-diabetic drug Repaglinide (B1680517), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the metabolic context, experimental protocols, and the detailed analysis of NMR data for the unambiguous identification of this compound.

Introduction: The Role of Metabolite Identification in Drug Development

The study of drug metabolism is a cornerstone of pharmaceutical research and development. Understanding how a drug is transformed within the body is critical for assessing its efficacy, safety, and potential for drug-drug interactions. Repaglinide, a member of the meglitinide (B1211023) class of oral anti-diabetic drugs, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4[1][2][3]. The identification and characterization of its metabolites are therefore essential.

Isotopically labeled compounds, such as this compound, serve as invaluable internal standards for quantitative bioanalysis and as tools for metabolic pathway studies[4][5]. The incorporation of five deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry and alters the NMR spectrum in a predictable way, aiding in structural confirmation[6].

A pivotal discovery in the study of Repaglinide metabolism has been the correction of a structural misassignment. For years, the primary metabolite formed by the CYP2C8 enzyme was believed to be 3'-Hydroxy Repaglinide. However, recent and definitive studies employing advanced 2D NMR techniques have unequivocally demonstrated that the actual site of hydroxylation is the 4'-position of the piperidine (B6355638) ring, leading to the formation of 4'-Hydroxy Repaglinide[7][8]. While 3'-Hydroxy Repaglinide is a possible metabolite, this guide focuses on its structural elucidation, which employs the same powerful NMR methodologies that enabled the correction of the major metabolic pathway.

Metabolic Pathway of Repaglinide

Repaglinide is metabolized into several products, with the key pathways involving oxidation. The deuterated analog, Repaglinide-d5, is expected to follow the same metabolic routes. The diagram below illustrates the formation of hydroxylated metabolites.

Caption: Fig. 1: Metabolic Pathway of Repaglinide-d5.

Theoretical NMR-Based Structural Elucidation

In the absence of published experimental spectra for this compound, a theoretical approach based on established NMR principles and data from the parent compound, Repaglinide, is employed.

Positional Analysis of Deuterium Labels

Commercial preparations of Repaglinide-d5 and its metabolites confirm that the five deuterium atoms are located on the ethoxy group attached to the benzoic acid ring. The IUPAC name is therefore 2-(ethoxy-d5)-4-[2-[[(1S)-3-methyl-1-[2-(3-hydroxy-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid[9][10][11]. This specific labeling has predictable consequences in the NMR spectra:

-

¹H-NMR: The characteristic quartet and triplet signals of the ethoxy group will be absent.

-

¹³C-NMR: The signals for the two carbons of the ethoxy group will be present but will appear as complex multiplets with significantly lower intensity due to the carbon-deuterium coupling and the longer relaxation times of deuterated carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of a hydroxyl group at the 3'-position of the piperidine ring is expected to cause a downfield shift of the proton at this position (H-3') and to a lesser extent, the adjacent protons (H-2' and H-4'), compared to the parent Repaglinide molecule.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known assignments for Repaglinide[12][13] and standard substituent effects.

Table 1: Predicted ¹H-NMR Data for this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~9.7 | s | 1H | -COOH | Carboxylic acid proton |

| ~8.2 | d | 1H | Ar-H | Aromatic proton |

| ~7.1 - 7.4 | m | 6H | Ar-H | Aromatic protons |

| ~6.8 | d | 1H | Ar-H | Aromatic proton |

| ~6.2 | d | 1H | Ar-H | Aromatic proton |

| ~3.8 | m | 1H | H-3' | Proton on carbon bearing the new -OH group |

| ~3.7 | s | 2H | -CH₂-CO- | Methylene protons |

| ~3.5 | m | 1H | H-2'eq, H-6'eq | Piperidine protons |

| ~3.2 | m | 1H | H-2'ax, H-6'ax | Piperidine protons |

| ~1.2 - 1.8 | m | ~10H | -CH₂-, -CH-, Piperidine-H | Aliphatic and remaining piperidine protons |

| ~0.9 | d | 6H | -CH(CH₃)₂ | Isopropyl methyl protons |

| - | - | - | O-CH₂-CH₃ | Signals absent due to deuteration |

| - | - | - | O-CH₂-CH₃ | Signals absent due to deuteration |

Table 2: Predicted ¹³C-NMR Data for this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~172 | C=O | Amide carbonyl |

| ~168 | C=O | Carboxylic acid carbonyl |

| ~158 | Ar-C | Aromatic carbon |

| ~120 - 150 | Ar-C | Aromatic carbons |

| ~68 | C-3' | Carbon bearing the new -OH group |

| - | O-CD₂-CD₃ | Signal will be a multiplet with low intensity |

| ~50 - 60 | C-2', C-6' | Piperidine carbons |

| ~20 - 45 | Aliphatic C | Other aliphatic and piperidine carbons |

| - | O-CD₂-CD₃ | Signal will be a multiplet with low intensity |

Experimental Protocols

A robust experimental workflow is crucial for the successful isolation and structural elucidation of drug metabolites.

Sample Preparation and Isolation

-

Incubation: Incubate Repaglinide-d5 with human liver microsomes (or a specific CYP enzyme like CYP2C8) in the presence of an NADPH-regenerating system.

-

Extraction: Quench the reaction with a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins and collect the supernatant.

-

Purification: Concentrate the supernatant and purify the metabolites using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution.

-

Sample Preparation for NMR: Lyophilize the purified metabolite fraction and dissolve the residue in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.

NMR Data Acquisition

All NMR experiments should be performed on a high-field spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: Acquire a standard proton spectrum to identify all proton-bearing moieties.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks, particularly within the piperidine ring and the butyl side chain.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs (¹J-CH).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different fragments of the molecule.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Visualization of Experimental Workflow and Data Analysis

The logical flow from sample generation to final structure confirmation is depicted below.

Caption: Fig. 2: Workflow for Structural Elucidation.

To confirm the position of the hydroxyl group at the 3'-position, specific correlations in the 2D NMR spectra would be essential. The diagram below illustrates the key HMBC correlations that would differentiate the 3'-hydroxy from other possible isomers.

Caption: Fig. 3: Key HMBC Correlations for 3'-OH Position. (Note: A placeholder image is used in the DOT script. The arrows indicate expected correlations on the piperidine ring of 3'-Hydroxy Repaglinide.)

A definitive HMBC correlation from the proton at C-3' (H-3') to both C-2' and C-4' would strongly support the 3'-hydroxylation. Further confirmation would come from COSY correlations between H-3' and its neighbors on the piperidine ring.

Conclusion

The structural elucidation of drug metabolites is a complex but essential task in modern drug development. This guide has detailed a comprehensive approach for the characterization of this compound using NMR spectroscopy. By combining 1D and 2D NMR experiments, it is possible to unambiguously determine the chemical structure, including the site of metabolism and the location of isotopic labels. The case of Repaglinide also highlights the power of NMR in correcting previously held assumptions about metabolic pathways, underscoring its role as a definitive analytical tool in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Repaglinide synthesis - chemicalbook [chemicalbook.com]

- 7. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. veeprho.com [veeprho.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 3’-Hydroxy Repaglinide-d5(Mixture of Diastereomers) [lgcstandards.com]

- 12. 3’-Hydroxy Repaglinide (Mixture of Diastereomers) [lgcstandards.com]

- 13. scbt.com [scbt.com]

understanding the formation of repaglinide metabolites by human liver microsomes

An In-Depth Technical Guide to the Formation of Repaglinide (B1680517) Metabolites by Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of repaglinide, an anti-diabetic drug of the meglitinide (B1211023) class, with a specific focus on its biotransformation by human liver microsomes (HLM). Understanding the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation is critical for predicting drug-drug interactions, understanding interindividual variability in patient response, and ensuring drug safety and efficacy.

Executive Summary

Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation mediated by the cytochrome P450 (CYP) enzyme system, with less than 2% of an oral dose excreted unchanged.[1] The two principal enzymes responsible for its metabolism are CYP2C8 and CYP3A4 .[2][3] These enzymes convert repaglinide into several metabolites, most notably M1, M2, and M4, which are pharmacologically inactive and primarily excreted in the bile.[2] The dual involvement of CYP2C8 and CYP3A4 has significant implications for clinical pharmacokinetics and potential drug-drug interactions.[1][4] This guide details the specific roles of these enzymes, presents quantitative data on metabolite formation, outlines typical experimental protocols for studying these pathways in HLM, and provides visual representations of the core metabolic processes.

Metabolic Pathways and Key Enzymes

The oxidative metabolism of repaglinide in HLM leads to the formation of several key metabolites. The primary pathways are catalyzed by CYP2C8 and CYP3A4, which exhibit distinct but sometimes overlapping substrate specificities.[3]

-

CYP2C8-Mediated Metabolism : This enzyme is principally responsible for the formation of M4 , a product of hydroxylation on the piperidine (B6355638) ring.[1][2] The M4 metabolic pathway is now considered a specific probe for assessing in vivo CYP2C8 activity and drug interactions.[5]

-

CYP3A4-Mediated Metabolism : CYP3A4 is the main catalyst for the formation of M1 (an aromatic amine resulting from N-dealkylation) and M2 (an oxidized dicarboxylic acid).[1][2][4] The formation of M2 is a more complex process that has also been shown to involve aldehyde dehydrogenase.[5]

While both enzymes can contribute to the formation of multiple metabolites, M4 is predominantly formed by CYP2C8 and M1 by CYP3A4.[1] At therapeutic concentrations of repaglinide (below 0.4 µM), both CYP2C8 and CYP3A4 contribute to its metabolism at comparable rates.[6] However, other studies suggest the overall contribution of CYP2C8 to repaglinide clearance is larger.[7]

References

- 1. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. The CYP2C8 inhibitor trimethoprim increases the plasma concentrations of repaglinide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimation of the Contribution of CYP2C8 and CYP3A4 in Repaglinide Metabolism by Human Liver Microsomes Under Various Buffer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activity of 3'-Hydroxy Repaglinide and its Parent Compound, Repaglinide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repaglinide (B1680517) is a potent, short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, widely used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to cellular depolarization and subsequent insulin exocytosis. The metabolism of repaglinide is extensive, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, resulting in the formation of several metabolites. Among these, 3'-hydroxy repaglinide (or its isomer, 4'-hydroxy repaglinide) is a principal product of CYP2C8-mediated oxidation. A comprehensive review of the available scientific literature indicates that the metabolites of repaglinide, including the hydroxylated forms, do not possess clinically significant hypoglycemic activity. This guide provides a detailed comparison of the biological activity of 3'-hydroxy repaglinide relative to its parent drug, supported by the available data, and outlines key experimental protocols for the assessment of insulin secretagogue activity.

Introduction

Repaglinide's efficacy in controlling postprandial glucose excursions is attributed to its rapid onset and short duration of action, which mimics the physiological insulin release in response to a meal. The drug's pharmacokinetics are characterized by rapid absorption and extensive hepatic metabolism. Understanding the biological activity of its metabolites is crucial for a complete pharmacological profile and for assessing their potential contribution to the therapeutic effect or to any off-target effects. This document focuses on 3'-hydroxy repaglinide, a major metabolite, and compares its biological activity to the parent compound. It is important to note that recent studies suggest the primary metabolite formed by CYP2C8 is 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide; however, for the purpose of this guide, we will refer to the hydroxylated metabolite as 3'-hydroxy repaglinide, while acknowledging this ambiguity.

Comparative Biological Activity

The primary mechanism of action for repaglinide is the closure of KATP channels in pancreatic β-cells. This action is dependent on the presence of functioning β-cells and is glucose-dependent. The major metabolites of repaglinide are an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative (M4, which includes 3'-hydroxy repaglinide).[1]

Quantitative Data Summary

The following table summarizes the available data, highlighting the lack of quantitative information for the metabolite.

| Compound | Target | Assay | Key Parameter | Value | Reference |

| Repaglinide | Pancreatic β-cell KATP channels | Insulin Secretion | - | Potent insulin secretagogue | [4] |

| Pancreatic β-cell KATP channels | KATP channel closure | - | Effective blocker | [5] | |

| 3'-Hydroxy Repaglinide | Pancreatic β-cell KATP channels | Glucose-lowering activity | - | No appreciable hypoglycemic activity | [1][2][3] |

Signaling Pathway of Repaglinide

Repaglinide exerts its effect through a well-defined signaling pathway in the pancreatic β-cell, as depicted in the diagram below.

Caption: Signaling pathway of repaglinide in pancreatic β-cells.

Experimental Protocols

To assess the biological activity of compounds like repaglinide and its metabolites, several key experiments are employed. The following sections detail the methodologies for these assays.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This assay directly measures the ability of a compound to stimulate insulin release from pancreatic islets.

Objective: To quantify insulin secretion from isolated rodent or human pancreatic islets in response to the test compound at various glucose concentrations.

Materials:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 culture medium

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with HEPES and bovine serum albumin (BSA)

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM)

-

Test compounds (Repaglinide, 3'-Hydroxy Repaglinide) dissolved in a suitable vehicle (e.g., DMSO)

-

Insulin ELISA kit

-

Pancreatic islets isolated from mice or rats.

Procedure:

-

Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics to allow recovery.

-

Pre-incubation: Groups of size-matched islets (e.g., 5-10 islets per well) are pre-incubated for 1-2 hours in KRBB containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Incubation with Test Compounds: The pre-incubation buffer is replaced with KRBB containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of the test compounds.

-

Sample Collection: After a defined incubation period (e.g., 60-90 minutes) at 37°C, the supernatant is collected.

-

Insulin Quantification: The insulin concentration in the collected supernatant is measured using a commercially available Insulin ELISA kit.

-

Data Analysis: Insulin secretion is normalized to the number of islets or total protein content. The dose-response relationship is plotted to determine the EC50 values.

Caption: Workflow for the in vitro insulin secretion assay.

KATP Channel Activity Assay using Patch-Clamp Electrophysiology

This technique provides a direct measure of the effect of a compound on the ion channel activity.

Objective: To determine the inhibitory effect of the test compound on the KATP channel currents in pancreatic β-cells or a heterologous expression system.

Materials:

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture of insulin-secreting cells (e.g., MIN6 cells) or a cell line expressing recombinant Kir6.2/SUR1 channels (e.g., HEK293 cells)

-

Extracellular and intracellular (pipette) solutions with appropriate ionic compositions.

-

Test compounds.

Procedure:

-

Cell Preparation: Cells are cultured on coverslips suitable for microscopy.

-

Pipette Fabrication: Glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the pipette solution.

-

Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to gain electrical access to the cell interior.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV), and KATP channel currents are recorded.

-

Compound Application: The test compound is applied to the cell via the extracellular solution, and the change in KATP channel current is measured.

-

Data Analysis: The inhibition of the KATP channel current is quantified, and a dose-response curve is generated to determine the IC50 value.

Metabolism of Repaglinide

The metabolic fate of repaglinide is a key determinant of its duration of action and overall pharmacological profile.

Caption: Simplified metabolic pathway of repaglinide.

Conclusion

The available evidence strongly indicates that 3'-hydroxy repaglinide, a major metabolite of repaglinide, is pharmacologically inactive with respect to glucose-lowering effects. The therapeutic activity of repaglinide is therefore attributable to the parent compound. The lack of quantitative biological activity data for 3'-hydroxy repaglinide in the public domain is a testament to its insignificant role in the overall pharmacology of repaglinide. For drug development professionals, this underscores the importance of early metabolite screening to identify active or potentially toxic metabolites. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of insulin secretagogues and their metabolic products.

References

Isotopic Labeling of Repaglinide: A Technical Guide to Metabolic Pathway Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the isotopic labeling of repaglinide (B1680517), a meglitinide (B1211023) antidiabetic drug, for the comprehensive identification of its metabolic pathways. The document details the key metabolic routes, the enzymes responsible for biotransformation, and the structural characterization of its major metabolites. Furthermore, it offers a compilation of experimental protocols for the synthesis of isotopically labeled repaglinide, in vitro metabolism studies using human liver microsomes, and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy for metabolite identification and quantification. The quantitative data on metabolite formation is summarized in structured tables to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, aiding in the design and execution of studies to elucidate the metabolic fate of repaglinide and other xenobiotics.

Introduction

Repaglinide is a potent, short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is primarily determined by its extensive hepatic metabolism.[1][2] A thorough understanding of the metabolic pathways of repaglinide is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety.

Isotopic labeling is a powerful technique in drug metabolism studies. By introducing a stable or radioactive isotope, such as Carbon-14 (¹⁴C), into the drug molecule, researchers can trace the parent compound and its metabolites through complex biological systems with high sensitivity and specificity.[3][4] This guide focuses on the application of isotopic labeling to elucidate the metabolic fate of repaglinide.

Metabolic Pathways of Repaglinide

The metabolism of repaglinide is complex, involving several enzymatic pathways that lead to the formation of multiple metabolites. The primary routes of biotransformation are oxidation and glucuronidation.

Oxidative Metabolism

The oxidative metabolism of repaglinide is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two main isoforms responsible for its oxidation are CYP2C8 and CYP3A4 .[2][5][6] These enzymes catalyze the formation of three major oxidative metabolites, designated as M1, M2, and M4.[2]

-

Metabolite M1 (Aromatic Amine): This metabolite is formed through the oxidative cleavage of the piperidine (B6355638) ring. The formation of M1 is primarily catalyzed by CYP3A4 .[2][5]

-

Metabolite M2 (Oxidized Dicarboxylic Acid): M2 is a further oxidation product of M1. Its formation is also mainly attributed to CYP3A4 .[2]

-

Metabolite M4 (4'-hydroxyrepaglinide): This metabolite results from the hydroxylation of the piperidine ring. Initially, the site of hydroxylation was thought to be the 3'-position, but recent studies using advanced NMR techniques have definitively identified it as the 4'-position . The formation of M4 is predominantly catalyzed by CYP2C8 .[2][5]

Glucuronidation

A minor metabolic pathway for repaglinide involves direct conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This pathway leads to the formation of a repaglinide acyl glucuronide.

The following diagram illustrates the primary metabolic pathways of repaglinide.

Quantitative Analysis of Metabolite Formation

The relative contribution of each metabolic pathway to the overall clearance of repaglinide can be quantified by measuring the formation rates of its metabolites in vitro. The following tables summarize the kinetic parameters for the formation of repaglinide metabolites in human liver microsomes (HLM).

| Metabolite | Formation Rate in HLM (pmol/min/mg protein) | Predominant Enzyme | Reference(s) |

| M1 | 100 - 1110 | CYP3A4 | [5] |

| M4 | 160 - 880 | CYP2C8 | [5] |

Table 1. Formation rates of major oxidative metabolites of repaglinide in a panel of individual human liver microsomes.

| Enzyme | Metabolite | Vmax (pmol/min/mg protein) | Km (µM) | Reference(s) |

| CYP2C8 | Repaglinide Depletion | 300.8 | 2.3 | [7] |

| CYP3A4 | Repaglinide Depletion | 958.2 | 13.2 | [7] |

Table 2. Kinetic parameters for repaglinide metabolism by recombinant human CYP enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of repaglinide metabolism using isotopic labeling.

Synthesis of [¹⁴C]-Repaglinide

The following diagram outlines a conceptual workflow for the synthesis of [¹⁴C]-repaglinide.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes a typical experiment to investigate the metabolism of [¹⁴C]-repaglinide in HLM.

Materials:

-

[¹⁴C]-Repaglinide (specific activity and radiochemical purity should be determined)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding [¹⁴C]-repaglinide (e.g., 1 µM final concentration) to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-